A Comprehensive Technical Guide to the Structural Elucidation of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride: Synthesis, Crystallization, and X-ray Diffraction Analysis
A Comprehensive Technical Guide to the Structural Elucidation of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride: Synthesis, Crystallization, and X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride. Imidazole derivatives are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and development. The solid-state properties of an active pharmaceutical ingredient (API), which are dictated by its crystal structure, profoundly influence its bioavailability, stability, and manufacturability.[1][2][3] This guide, intended for researchers and drug development professionals, details a procedural pathway from chemical synthesis to the acquisition and interpretation of high-resolution structural data. While a public crystal structure for this specific compound is not available, this document serves as an in-depth methodological whitepaper, empowering scientific teams to undertake its structural elucidation.
Part 1: The Critical Role of Crystal Structure in Pharmaceutical Development
The journey of a drug from a promising molecule to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The arrangement of molecules in a crystal lattice determines the material's physical and, in some cases, chemical characteristics.[4] This has profound implications for key pharmaceutical parameters:
-
Polymorphism: A single compound can often crystallize in multiple forms, or polymorphs, each with a unique internal structure and distinct physicochemical properties. These differences can affect solubility, dissolution rate, and stability, potentially impacting the drug's efficacy and safety.[1][2]
-
Bioavailability: The rate and extent to which an API is absorbed into the systemic circulation is heavily influenced by its dissolution rate, which is, in turn, a function of its crystal form.
-
Stability and Shelf-life: The thermodynamic stability of a crystalline form is crucial for ensuring the drug product's quality and longevity under various storage conditions.
-
Intellectual Property: Novel crystalline forms of an API can be patentable, making polymorphism a key area for both innovation and patent protection in the pharmaceutical industry.[2][3]
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in the solid state.[4][5] It provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. This atomic-level insight is invaluable for structure-based drug design, enabling the optimization of lead compounds for enhanced efficacy and reduced off-target effects.[1][6]
This guide uses 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride as a representative case study to illustrate the comprehensive process of structural determination, providing a roadmap for researchers working with novel imidazole derivatives and other small molecule APIs.
Part 2: Synthesis and Preparation of High-Quality Crystalline Material
The foundation of a successful SCXRD study is the availability of high-quality single crystals. This section outlines a plausible synthetic route and the critical subsequent step of crystallization.
Synthesis of 1-ethyl-1H-imidazole-4-carboxylic acid
A common route to N-substituted imidazole-4-carboxylic acids involves the alkylation of a suitable imidazole-4-carboxylate ester, followed by hydrolysis. The following is a representative protocol adapted from general synthetic methodologies for imidazole derivatives.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Ethylation of Ethyl Imidazole-4-carboxylate
-
To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-imidazole-4-carboxylate. This may be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 1-ethyl-1H-imidazole-4-carboxylic acid
-
Dissolve the crude or purified ethyl 1-ethyl-1H-imidazole-4-carboxylate in an aqueous solution of a base, such as 1 M sodium hydroxide or potassium hydroxide.[7][8]
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid, such as 1 M hydrochloric acid, to a pH of approximately 3-4.
-
The product, 1-ethyl-1H-imidazole-4-carboxylic acid, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Formation of the Hydrochloride Salt
The formation of a hydrochloride salt can enhance the aqueous solubility and stability of the parent compound.
Experimental Protocol: Salt Formation
-
Suspend the synthesized 1-ethyl-1H-imidazole-4-carboxylic acid in a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring.
-
The hydrochloride salt will typically precipitate from the solution.
-
Stir the resulting slurry for a period to ensure complete salt formation.
-
Collect the solid by filtration, wash with the solvent used, and dry under vacuum to yield 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride.
Growing Single Crystals for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystallographic study.[5][9] Several techniques can be employed, and a screening of various solvents and conditions is typically necessary.
Common Crystallization Methods:
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.[9]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, causing the solubility to decrease and crystals to form.
| Method | Description | Advantages | Disadvantages |
| Slow Evaporation | Solvent slowly evaporates from a near-saturated solution. | Simple setup; effective for many compounds. | Can lead to rapid crystallization and smaller crystals if evaporation is too fast. |
| Vapor Diffusion | An anti-solvent vapor diffuses into the compound solution. | Excellent control over the rate of crystallization; good for small sample quantities. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | A saturated solution at a higher temperature is slowly cooled. | Can produce large, high-quality crystals. | Requires a compound with temperature-dependent solubility; requires precise temperature control. |
Solvent Selection for Crystallization Screening: A range of solvents with varying polarities should be screened. Common choices include:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Acetone
-
Ethyl acetate
-
Dichloromethane
-
Toluene
-
Mixtures of the above
Caption: Workflow from Synthesis to Crystal Selection.
Part 3: The Core of Structural Elucidation: Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of determining its atomic structure can begin.[11]
The Principle of X-ray Diffraction
In 1915, Sir William Henry and William Lawrence Bragg were awarded the Nobel Prize for their work on analyzing crystal structures with X-rays.[12] Their fundamental insight is encapsulated in Bragg's Law :
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between parallel planes of atoms in the crystal
-
θ is the angle of incidence of the X-rays
When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In the ordered environment of a crystal, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between waves scattered from adjacent atomic planes is an integer multiple of the wavelength.[12][13] By rotating the crystal and recording the angles and intensities of these diffracted beams, a three-dimensional diffraction pattern is generated.[12][14]
A Step-by-Step Experimental Workflow
Caption: Single-Crystal X-ray Diffraction Workflow.
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[13]
-
Data Collection: The goniometer allows the crystal to be precisely rotated in the X-ray beam.[13] A modern diffractometer consists of an X-ray source (commonly with a molybdenum or copper target), a goniometer, and a sensitive detector (like a CCD or CMOS sensor).[13][15] The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[15] As the crystal rotates, thousands of diffraction spots are recorded.
-
Data Reduction: The raw data from the detector is processed to determine the intensity and position of each reflection. These intensities are then corrected for various experimental factors to produce a list of unique reflections.[11]
From Diffraction Pattern to Atomic Model: Solution and Refinement
The diffraction pattern itself does not directly reveal the crystal structure. The central challenge is the "phase problem": while the intensities of the diffracted beams are measured, their phase information is lost.[4][11]
-
Structure Solution: To overcome the phase problem, computational methods are used to generate an initial model of the atomic arrangement.
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to estimate the phases. This is the most common approach for small molecules.[15]
-
Patterson Methods: This technique is particularly useful if the structure contains a heavy atom, as the vectors between atoms can be determined from a Patterson map.[15]
-
-
Structure Refinement: The initial atomic model is an approximation. The process of refinement iteratively improves this model to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[16][17] This is typically done using a least-squares method, where the positions of the atoms, their thermal displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.[15][17]
Part 4: Interpreting the Results: From Data to Insight
A successful crystal structure determination provides a wealth of information. The results are typically presented in a standardized format, including a Crystallographic Information File (CIF).
Key Crystallographic Data
The following table outlines the key parameters that would be determined for 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride.
| Parameter | Description | Significance |
| Chemical Formula | C6H9ClN2O2 | Confirms the elemental composition of the crystal. |
| Formula Weight | 176.60 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. There are seven crystal systems.[15] |
| Space Group | e.g., P2₁/c, P-1 | Describes the complete symmetry of the crystal structure. There are 230 possible space groups.[15] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | The number of formula units per unit cell. | |
| Calculated Density | g/cm³ | The theoretical density of the crystal. |
| R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit. | |
| Goodness-of-fit (GooF) | Should be close to 1.0 for a good refinement. |
Molecular and Supramolecular Analysis
Beyond the numerical data, the refined structure provides a visual and quantitative understanding of:
-
Molecular Conformation: The precise three-dimensional shape of the molecule, including the planarity of the imidazole ring and the orientation of the ethyl and carboxylic acid groups.
-
Intermolecular Interactions: The non-covalent forces that hold the crystal lattice together. For the hydrochloride salt, a network of hydrogen bonds involving the protonated imidazole nitrogen, the carboxylic acid group, and the chloride anion is expected. Analyzing these interactions is crucial for understanding the crystal's stability and properties.
-
Crystal Packing: How the individual molecules are arranged in three-dimensional space. This packing arrangement determines the material's density, hardness, and other macroscopic properties.
Part 5: Conclusion
The determination of the crystal structure of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a multi-step process that bridges synthetic chemistry and solid-state physics. While a public structure is not yet available, this guide provides a comprehensive and technically grounded workflow for its elucidation. By following a systematic approach encompassing synthesis, salt formation, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive atomic-level information necessary to advance their drug development programs. This structural insight is not merely an academic exercise; it is a critical component in the creation of safer, more effective, and more stable pharmaceutical products.
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